(3-(Piperidin-4-yl)isoxazol-5-yl)methanol hydrochloride
CAS No.: 2248292-73-9
Cat. No.: VC5803245
Molecular Formula: C9H15ClN2O2
Molecular Weight: 218.68
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2248292-73-9 |
---|---|
Molecular Formula | C9H15ClN2O2 |
Molecular Weight | 218.68 |
IUPAC Name | (3-piperidin-4-yl-1,2-oxazol-5-yl)methanol;hydrochloride |
Standard InChI | InChI=1S/C9H14N2O2.ClH/c12-6-8-5-9(11-13-8)7-1-3-10-4-2-7;/h5,7,10,12H,1-4,6H2;1H |
Standard InChI Key | DAJGBRTYQGUVCJ-UHFFFAOYSA-N |
SMILES | C1CNCCC1C2=NOC(=C2)CO.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Composition
The compound’s molecular formula is C₉H₁₄N₂O₂·HCl, with a molecular weight of 218.68 g/mol (free base: 182.22 g/mol). Its IUPAC name is (3-piperidin-4-yl-1,2-oxazol-5-yl)methanol hydrochloride, reflecting the piperidine ring substituted at the 4-position with an isoxazole group bearing a hydroxymethyl substituent.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₉H₁₄N₂O₂·HCl |
Molecular Weight | 218.68 g/mol |
IUPAC Name | (3-piperidin-4-yl-1,2-oxazol-5-yl)methanol hydrochloride |
Canonical SMILES | C1CNCCC1C2=NOC(=C2)CO.Cl |
InChI Key | FICFSHKTPFXGTP-UHFFFAOYSA-N |
The piperidine ring contributes basicity, while the isoxazole’s aromaticity and the hydroxymethyl group enable hydrogen bonding, influencing solubility and receptor interactions .
Synthesis and Purification
Synthetic Pathways
The synthesis involves multi-step reactions to construct the isoxazole ring and attach the piperidine moiety. A general approach includes:
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Isoxazole Formation: Cyclization of nitrile derivatives with hydroxylamine or substituted acetylenes under basic conditions.
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Piperidine Substitution: Coupling the isoxazole intermediate with a piperidine derivative via nucleophilic substitution or metal-catalyzed cross-coupling .
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Hydrochloride Salt Formation: Treatment with hydrochloric acid in a polar solvent (e.g., methanol or isopropanol) to precipitate the hydrochloride salt .
Purification Strategies
A patent detailing the synthesis of structurally related compounds (e.g., 6-fluoro-3-piperidin-4-yl-1,2-benzisoxazole hydrochloride) outlines a purification method involving:
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Acid-Base Extraction: The free base is dissolved in dichloromethane, treated with aqueous ammonia to separate organic layers, and washed to remove impurities .
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Salt Formation: Tartaric acid in methanol is added to form a tartrate salt, which is filtered and reconverted to the free base using sodium hydroxide .
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Final Hydrochloride Precipitation: The free base is treated with isopropanol-HCl to yield the pure hydrochloride salt .
Table 2: Example Purification Steps from Patent Literature
Step | Conditions | Outcome |
---|---|---|
Initial Extraction | Dichloromethane, NH₃(aq) | Separation of organic layer |
Tartrate Formation | Tartaric acid in MeOH | Tartrate salt precipitation |
Free Base Recovery | NaOH, H₂O | Neutralization |
HCl Salt Precipitation | Isopropanol-HCl | High-purity hydrochloride |
This method reduces dimer impurities to <0.1% and achieves >99.7% HPLC purity .
Physicochemical and Pharmacological Profile
Solubility and Stability
The hydrochloride salt exhibits improved aqueous solubility compared to the free base, critical for in vitro assays. Stability studies suggest degradation under strong acidic or basic conditions, necessitating storage at controlled pH (4–6).
Applications in Pharmaceutical Development
Intermediate for Antipsychotics
The compound serves as a precursor in synthesizing paliperidone, a second-generation antipsychotic. In one protocol, the hydrochloride salt reacts with 3-(2-chloroethyl)-9-hydroxy-2-methyltetrahydropyrido[1,2-a]pyrimidin-4-one under basic conditions to form paliperidone .
Neurological Target Exploration
Piperidine-isoxazole hybrids are being evaluated for:
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Neuropathic Pain: Modulation of 5-HT receptors and ion channels .
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Cognitive Disorders: Cholinesterase inhibition and NMDA receptor antagonism.
Future Directions
Further research should prioritize:
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Structure-Activity Relationships (SAR): Modifying the hydroxymethyl group to enhance receptor selectivity.
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Formulation Development: Nanoencapsulation or prodrug strategies to improve bioavailability.
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Target Validation: Screening against orphan GPCRs and ion channels linked to neurological diseases.
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